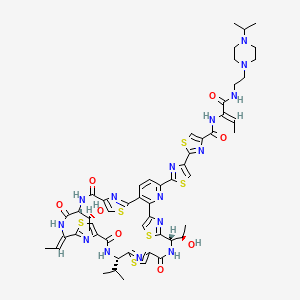
Antibacterial agent 158
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 158 is a synthetic compound known for its potent antibacterial properties. It has been widely studied for its effectiveness against a broad spectrum of bacterial pathogens, including multi-drug resistant strains. This compound is particularly valued for its ability to inhibit bacterial growth and prevent infections, making it a crucial component in the development of new antibacterial therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 158 typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative to form an amide bond. This is followed by a series of functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 158 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often characterized by their enhanced antibacterial properties and are used in further research and development.
Scientific Research Applications
Antibacterial agent 158 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antibacterial action and for developing new synthetic methodologies.
Biology: It is used in microbiological studies to investigate the effects of antibacterial agents on bacterial growth and resistance mechanisms.
Medicine: It is explored for its potential use in the treatment of bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of antibacterial agent 158 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the bacterial cell wall, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death. The compound also interferes with bacterial protein synthesis by binding to the ribosomal subunits, preventing the translation of essential proteins.
Comparison with Similar Compounds
Antibacterial agent 158 is unique in its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Similar compounds include:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis but is less effective against resistant strains.
Tetracycline: An antibiotic that inhibits protein synthesis but has a narrower spectrum of activity compared to this compound.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase but is associated with higher resistance rates.
In comparison, this compound offers a more comprehensive approach to combating bacterial infections, making it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C54H61N15O8S6 |
|---|---|
Molecular Weight |
1240.6 g/mol |
IUPAC Name |
2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-oxo-1-[2-(4-propan-2-ylpiperazin-1-yl)ethylamino]but-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C54H61N15O8S6/c1-9-30(43(72)55-13-14-68-15-17-69(18-16-68)26(5)6)57-44(73)34-21-80-52(62-34)38-24-81-51(64-38)32-12-11-29-42(56-32)33-19-82-54(59-33)41(28(8)71)67-47(76)37-23-83-53(63-37)39(25(3)4)65-45(74)36-22-79-50(61-36)31(10-2)58-48(77)40(27(7)70)66-46(75)35-20-78-49(29)60-35/h9-12,19-28,39-41,70-71H,13-18H2,1-8H3,(H,55,72)(H,57,73)(H,58,77)(H,65,74)(H,66,75)(H,67,76)/b30-9-,31-10-/t27-,28-,39+,40+,41+/m1/s1 |
InChI Key |
WXSJDNRLMOBUOE-SXFFFJMMSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NCCN8CCN(CC8)C(C)C)C9=NC(=CS9)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCCN8CCN(CC8)C(C)C)C9=NC(=CS9)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


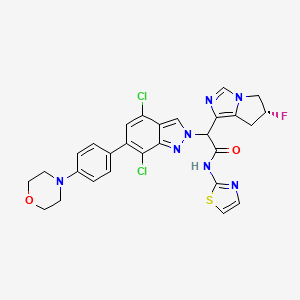

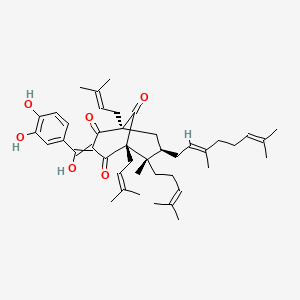
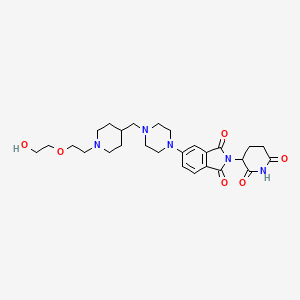

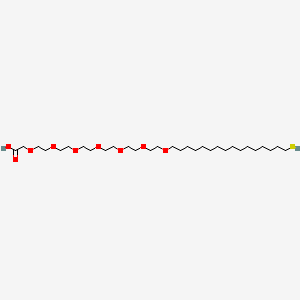
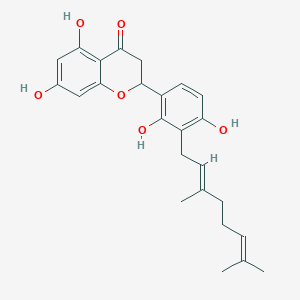
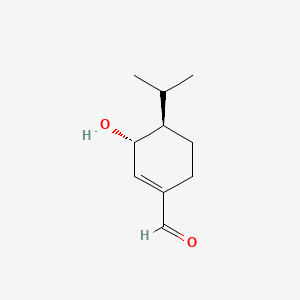
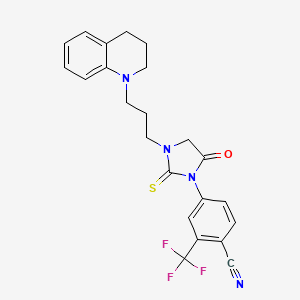
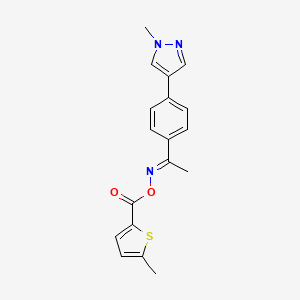
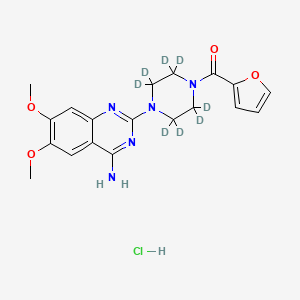
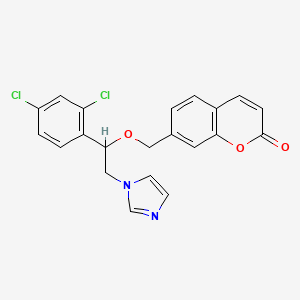

![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
